molecular formula C4H2Cl2Hg2O B11956232 2,5-Bis(chloromercuri)furan CAS No. 6270-99-1

2,5-Bis(chloromercuri)furan

Cat. No.: B11956232
CAS No.: 6270-99-1
M. Wt: 538.14 g/mol
InChI Key: BVMMYNWZWDKHIS-UHFFFAOYSA-L
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Description

2,5-Bis(chloromercuri)furan is an organomercury compound with the chemical formula C4H2Cl2Hg2O It is a derivative of furan, where two hydrogen atoms at the 2 and 5 positions are replaced by chloromercuri groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(chloromercuri)furan typically involves the reaction of furan with mercuric chloride in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the desired product. The general reaction can be represented as follows:

C4H4O+2HgCl2C4H2Cl2Hg2O+2HCl\text{C}_4\text{H}_4\text{O} + 2\text{HgCl}_2 \rightarrow \text{C}_4\text{H}_2\text{Cl}_2\text{Hg}_2\text{O} + 2\text{HCl} C4​H4​O+2HgCl2​→C4​H2​Cl2​Hg2​O+2HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(chloromercuri)furan undergoes various chemical reactions, including:

    Substitution Reactions: The chloromercuri groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the mercury atoms can be oxidized or reduced.

    Coupling Reactions: It can be used in coupling reactions to form more complex organomercury compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as thiols, amines, and phosphines can react with this compound under mild conditions.

    Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the mercury atoms.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the mercury atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organomercury derivatives, while oxidation and reduction reactions can produce different oxidation states of mercury.

Scientific Research Applications

2,5-Bis(chloromercuri)furan has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organomercury compounds.

    Biology: The compound can be used in biochemical studies to investigate the interactions of mercury with biological molecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.

    Industry: It has applications in the production of specialty chemicals and materials, where its unique properties can be leveraged.

Mechanism of Action

The mechanism of action of 2,5-Bis(chloromercuri)furan involves the interaction of the chloromercuri groups with various molecular targets. The mercury atoms can form strong bonds with sulfur, nitrogen, and oxygen atoms in biological molecules, leading to the formation of stable complexes. These interactions can affect the function of enzymes, proteins, and other biomolecules, making the compound useful in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(chloromercuri)furan
  • 2,8-Bis(chloromercuri)dibenzofuran
  • 2-(chloromercuri)furan
  • 5-(chloromercuri)-2,3-dibromofuran

Uniqueness

2,5-Bis(chloromercuri)furan is unique due to the presence of two chloromercuri groups at the 2 and 5 positions of the furan ring. This structural feature imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with various ligands. Compared to similar compounds, it offers a broader range of applications in scientific research and industrial processes.

Properties

CAS No.

6270-99-1

Molecular Formula

C4H2Cl2Hg2O

Molecular Weight

538.14 g/mol

IUPAC Name

chloro-[5-(chloromercurio)furan-2-yl]mercury

InChI

InChI=1S/C4H2O.2ClH.2Hg/c1-2-4-5-3-1;;;;/h1-2H;2*1H;;/q;;;2*+1/p-2

InChI Key

BVMMYNWZWDKHIS-UHFFFAOYSA-L

Canonical SMILES

C1=C(OC(=C1)[Hg]Cl)[Hg]Cl

Origin of Product

United States

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